molecular formula C11H23NO4 B1365221 6-(Tert-butyloxycarbonylaminooxy)hexan-1-ol

6-(Tert-butyloxycarbonylaminooxy)hexan-1-ol

Cat. No. B1365221
M. Wt: 233.3 g/mol
InChI Key: KCSNPYJVDNTZDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Tert-butyloxycarbonylaminooxy)hexan-1-ol is a useful research compound. Its molecular formula is C11H23NO4 and its molecular weight is 233.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Tert-butyloxycarbonylaminooxy)hexan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Tert-butyloxycarbonylaminooxy)hexan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-(Tert-butyloxycarbonylaminooxy)hexan-1-ol

Molecular Formula

C11H23NO4

Molecular Weight

233.3 g/mol

IUPAC Name

tert-butyl N-(6-hydroxyhexoxy)carbamate

InChI

InChI=1S/C11H23NO4/c1-11(2,3)16-10(14)12-15-9-7-5-4-6-8-13/h13H,4-9H2,1-3H3,(H,12,14)

InChI Key

KCSNPYJVDNTZDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NOCCCCCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 179 μL (183 mg, 1.2 mmol) of DBU in 1 mL of CH2Cl2 was added 133 mg (1.0 mmol) of N-(tert-butyloxycarbonyl)hydroxylamine (Aldrich Chemical Co.) and 157 μL (217 mg, 1.2 mmol) of 6-bromohexan-1-ol (Aldrich Chemical Co.), and the mixture was stirred for 18 hours at room temperature. The mixture was concentrated to give a yellow oil. Purification by silica gel chromatography (35/5/65 EtOAc/MeOH/hexanes) gave 180 mg (77%) of compound 27 as a colorless oil: 1H NMR (CDCl3) δ 1.39 (m, 4H), 1.48 (s, 9H), 1.59 (m, 4H), 3.63 (t, 2H), 3.85 (t, 2H), 7.42 (s, 1H); 13C NMR (CDCl3) δ 25.6, 25.8, 28.1, 28.4, 62.8, 76.8, 81.7, 157.2.
Name
Quantity
179 μL
Type
reactant
Reaction Step One
Quantity
133 mg
Type
reactant
Reaction Step One
Quantity
157 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
77%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.